Diethylphosphinic chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

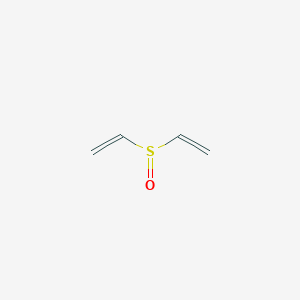

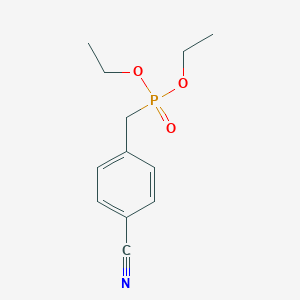

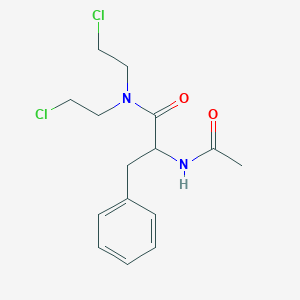

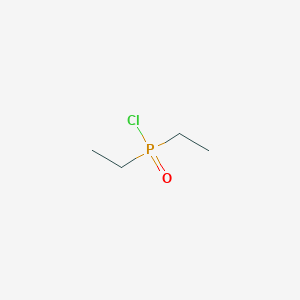

Diethylphosphinic chloride is a chemical compound with the molecular formula C4H10ClOP . It has an average mass of 140.548 Da and a Monoisotopic mass of 140.015778 Da . It is also known by other names such as Chlorure diéthylphosphinique, Diethylphosphinchlorid, O,O-Diethylphosphoryl chloride, and more .

Synthesis Analysis

Diethylphosphinic chloride can be synthesized from Diethylphosphinic acid . Thionyl chloride is added dropwise into diethylphosphinic acid placed in a round-bottom flask equipped with a temperature controller and reflux condenser with stirring. The mixture is heated to 75°C and refluxed at that temperature for 4 hours .

Molecular Structure Analysis

The molecular structure of Diethylphosphinic chloride is represented by the formula C4H10ClOP . It has a molecular weight of 140.55 g/mol .

Physical And Chemical Properties Analysis

Diethylphosphinic chloride has a molecular weight of 140.55 g/mol . It reacts with water and is moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Aplicaciones Científicas De Investigación

Flame Retardancy

Field

This application falls under the field of Polymer Science and Engineering .

Application

Diethylphosphinic chloride is used in the synthesis of novel organo-phosphorus compounds derived from 4-(hydroxymethyl)-1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (HPO) flame retardant (FR). These compounds are investigated for their flame retardancies in mixtures containing polycarbonate (PC) or acrylonitrile-butadiene-styrene copolymer (ABS) .

Method of Application

The synthesis of Diethylphosphinic Chloride involves adding thionyl chloride dropwise into diethylphosphinic acid placed in a round-bottom flask equipped with a temperature controller and reflux condenser with stirring. The mixture is heated to 75°C and refluxed at that temperature for 4 hours .

Results

The results show that V-0 ratings are achieved at 3-5 wt% loadings of FR for PC and V-1 rating at 30 wt% for ABS .

Biochemistry

Field

This application falls under the field of Biochemistry .

Application

Phosphinic acids and derivatives, including Diethylphosphinic chloride, are considered as bioisosteric groups. They play significant roles in nature and are key components in many different areas of life science .

Method of Application

The specific method of application in biochemistry is not mentioned in the source .

Results

The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .

Polymer Chemistry

Field

This application falls under the field of Polymer Chemistry .

Application

Phosphorus-containing compounds, including Diethylphosphinic chloride, serve a ubiquitous role in nature and have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids .

Method of Application

The specific method of application in polymer chemistry is not mentioned in the source .

Results

The results or outcomes obtained from this application are not specified in the source .

Biological Applications of Phosphinates and Derivatives

Application

Phosphinates and their derivatives, including Diethylphosphinic chloride, are considered as bioisosteric groups. They play significant roles in nature and are key components in many different areas of life science .

Results

Synthesis of Organophosphorus Compounds

Field

This application falls under the field of Organic Chemistry .

Application

Diethylphosphinic chloride is used in the synthesis of various organophosphorus compounds . These compounds have a wide range of applications in different fields, including chemistry and biochemistry .

Method of Application

The specific method of application in organic chemistry is not mentioned in the source .

Results

Development of Bioactive Compounds

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

Phosphinates and their derivatives, including Diethylphosphinic chloride, are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .

Method of Application

The specific method of application in pharmaceutical chemistry is not mentioned in the source .

Safety And Hazards

Diethylphosphinic chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Propiedades

IUPAC Name |

1-[chloro(ethyl)phosphoryl]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGENPKAWPRUNIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409374 |

Source

|

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphosphinic chloride | |

CAS RN |

1112-37-4 |

Source

|

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.